An In-depth Technical Guide to N-Formyl-L-tert-leucine: From Synthesis to Application
An In-depth Technical Guide to N-Formyl-L-tert-leucine: From Synthesis to Application
For Immediate Release
This technical guide provides a comprehensive overview of N-Formyl-L-tert-leucine, a non-proteinogenic amino acid derivative with significant potential in pharmaceutical research and development. We will delve into its fundamental chemical properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Molecular Attributes of N-Formyl-L-tert-leucine
N-Formyl-L-tert-leucine, a derivative of the chiral amino acid L-tert-leucine, is distinguished by its bulky tert-butyl side chain, which imparts unique steric and conformational properties. These characteristics are instrumental in its applications, particularly in the design of enzyme-resistant peptide analogs and as a chiral building block in asymmetric synthesis.
Below is a summary of its key molecular and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| IUPAC Name | (2S)-2-formamido-3,3-dimethylbutanoic acid | [1] |
| CAS Number | 92571-61-4 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
Synthesis of N-Formyl-L-tert-leucine: A Step-by-Step Protocol
The N-formylation of L-tert-leucine can be achieved through various established methods for the formylation of amino acids. A common and effective approach involves the use of formic acid activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This method allows for the efficient formation of the formyl amide bond under mild conditions.
Experimental Protocol: N-formylation of L-tert-leucine
This protocol outlines a general procedure for the synthesis of N-Formyl-L-tert-leucine.
Materials:
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L-tert-leucine
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Formic acid (≥95%)
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N,N'-dicyclohexylcarbodiimide (DCC)
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Anhydrous diethyl ether or dichloromethane (DCM)
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Anhydrous sodium sulfate
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DCM for extraction
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Saturated sodium bicarbonate solution
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1M Hydrochloric acid
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Brine
Procedure:
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Activation of Formic Acid: In a round-bottom flask, dissolve formic acid (1.2 equivalents) in anhydrous diethyl ether or DCM. Cool the solution to 0°C in an ice bath.
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Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the formic acid solution with continuous stirring.
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Allow the reaction mixture to stir at 0°C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Formylation Reaction: In a separate flask, suspend L-tert-leucine (1 equivalent) in the chosen anhydrous solvent.
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Filter the cold solution containing the activated formic acid to remove the DCU precipitate directly into the suspension of L-tert-leucine.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up:
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Filter the reaction mixture to remove any further DCU precipitate.
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Wash the filtrate sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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-
Purification: The crude N-Formyl-L-tert-leucine can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Characterization: The identity and purity of the synthesized N-Formyl-L-tert-leucine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: General workflow for the synthesis of N-Formyl-L-tert-leucine.
Applications in Research and Drug Development
The unique structural features of N-Formyl-L-tert-leucine and its precursor, L-tert-leucine, make them valuable in several areas of pharmaceutical development.
Chiral Building Block in Asymmetric Synthesis
L-tert-leucine is a crucial chiral building block in the synthesis of various pharmaceutical compounds.[4] Its bulky tert-butyl group provides significant steric hindrance, which is exploited in asymmetric synthesis to control the stereochemical outcome of reactions.[4] This makes it a key intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs), including protease inhibitors and antiviral agents.[4]
Ligand for Formyl Peptide Receptors (FPRs)
N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes through their interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors.[5] While the primary ligands are of bacterial origin, synthetic N-formylated peptides, including derivatives of leucine, can also act as agonists for these receptors. The binding of an N-formylated ligand to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial components of the innate immune response.[5]
Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.
Analytical Methodologies for Quantification
Accurate quantification of N-Formyl-L-tert-leucine in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.
Quantitative Analysis by LC-MS/MS
A robust LC-MS/MS method for the quantification of N-formylated amino acids typically involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard, such as a deuterated analog of N-Formyl-L-tert-leucine, is crucial for achieving high accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Protocol: LC-MS/MS Quantification
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add an internal standard solution.
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Add 400 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex vigorously and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 10 µL.
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-
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
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Caption: Workflow for the quantitative analysis of N-Formyl-L-tert-leucine.
Conclusion
N-Formyl-L-tert-leucine is a molecule of significant interest to the scientific and drug development communities. Its unique structural properties make it a valuable tool in asymmetric synthesis, while its potential interaction with formyl peptide receptors opens avenues for research in immunology and inflammation. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, enabling further exploration of its pharmacokinetic and pharmacodynamic properties. As research continues, the full potential of N-Formyl-L-tert-leucine in various therapeutic areas is yet to be fully elucidated.
References
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PubChem. N-Formylleucine. [Link]
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PubChemLite. N-formyl-l-leucine (C7H13NO3). [Link]
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Semantic Scholar. A Simple and Convenient Synthesis of N-Formyl Amino Acid Esters Under Mild Conditions. [Link]
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PrepChem.com. Synthesis of N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester. [Link]
-
De Gruyter. Synthesis of tert-Leucine and Related Amino Acids. [Link]
-
MDPI. Solid Phase Formylation of N-Terminus Peptides. [Link]
-
Otto Chemie Pvt. Ltd. N-Moc-L-tert-Leucine, 97%. [Link]
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Natural Micron Pharm Tech. L-Tert-Leucine. [Link]
